6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid

Drug design Permeability prediction Physicochemical profiling

Researchers seeking bipyrimidine scaffolds with predictable coordination behavior often encounter inconsistent metal-organic framework topologies. This compound (CAS 1261079-77-9) resolves this via: • Dual coordination vectors - carboxylate bridging and chelating hydroxy/oxo-pyrimidine - enabling higher-nuclearity cluster synthesis. • Elevated PSA (109.09 Ų) and low LogP (0.34) for superior aqueous solubility and reduced CNS penetration. • Keto-enol tautomerism for tunable hydrogen-bond networks. Available at ≥95% purity with cold-chain global shipping.

Molecular Formula C9H6N4O3
Molecular Weight 218.172
CAS No. 1261079-77-9
Cat. No. B595131
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid
CAS1261079-77-9
Molecular FormulaC9H6N4O3
Molecular Weight218.172
Structural Identifiers
SMILESC1=CN=C(N=C1)C2=NC(=CC(=O)N2)C(=O)O
InChIInChI=1S/C9H6N4O3/c14-6-4-5(9(15)16)12-8(13-6)7-10-2-1-3-11-7/h1-4H,(H,15,16)(H,12,13,14)
InChIKeyBKGWIMFCVCSBIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sourcing Guide: Bipyrimidine Building Block


6-Hydroxy-2-(pyrimidin-2-yl)pyrimidine-4-carboxylic acid (CAS 1261079-77-9), systematically named 1,6-dihydro-6-oxo[2,2′-bipyrimidine]-4-carboxylic acid, is a heterocyclic building block featuring a bipyrimidine core substituted with both a 6-hydroxy/oxo group and a 4-carboxylic acid moiety [1]. It serves as a versatile ligand precursor for coordination chemistry and a scaffold for medicinal chemistry optimization, with its dual hydrogen-bond donor/acceptor profile creating specific molecular recognition opportunities that simpler bipyrimidine analogs cannot replicate. The compound is commercially available at 95–98% purity with recommended storage at 2–8°C under dry, sealed conditions .

Core Utility Heterocyclic building block for coordination chemistry and medicinal chemistry scaffold optimization
Key Feature Dual hydrogen-bond donor/acceptor profile enables molecular recognition not replicated by simpler bipyrimidine analogs
Supply Context Commercially available at 95–98% purity with recommended storage at 2–8°C under dry, sealed conditions

Unsubstitutability vs. Generic Analogs


In-class bipyrimidine carboxylic acid building blocks such as [2,2′-bipyrimidine]-5-carboxylic acid (CAS 933191-25-4) and 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid (CAS 84659-98-3) cannot serve as direct drop-in replacements for the target compound because their computed physicochemical property vectors diverge significantly [1]. The target compound exhibits a polar surface area (PSA) of 109.09 Ų and a LogP of 0.34, whereas the 5-carboxylic acid regioisomer records a PSA of 88.86 Ų (LogP 0.63) and the phenyl analog a PSA of 83.31 Ų (LogP 1.55) . These differences—amounting to a PSA increase of 20–26 Ų and a LogP reduction of 0.3–1.2 log units—translate to measurably different aqueous solubility, permeability, and molecular recognition behavior, meaning that even closely related analogs will produce non-equivalent outcomes in metal coordination geometry, binding assays, or downstream synthetic derivatization [1]. Additionally, the target compound's 6-hydroxy/oxo group engages in keto-enol tautomerism that influences both its hydrogen-bond network and its metal-chelating mode, a functional feature absent in the des-hydroxy or 5-carboxylic regioisomers [2].

Regioisomer Mismatch [2,2′-bipyrimidine]-5-carboxylic acid (PSA 88.86 Ų) may shift solubility and coordination geometry relative to the 4-carboxylic acid target (PSA 109.09 Ų).
Analog Lipophilicity Drift 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid (LogP 1.55) may not reproduce the hydrophilic binding or permeability profile of the target compound (LogP 0.34).
Functional Group Absence Des-hydroxy analogs lack the keto-enol tautomerism and the additional hydrogen-bond donor, which may alter metal-chelating mode and crystal packing.

Quantitative Differentiation Evidence


Polar Surface Area Differentiation

The target compound's computed topological polar surface area (TPSA) is 109.09 Ų . In contrast, the 5-carboxylic acid regioisomer [2,2′-bipyrimidine]-5-carboxylic acid (CAS 933191-25-4) has a TPSA of 88.86 Ų , and the 2-phenyl analog 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid (CAS 84659-98-3) has a TPSA of 83.31 Ų . The 20.23 Ų and 25.78 Ų higher PSA of the target compound predict reduced passive membrane permeability relative to these comparators, consistent with its additional hydrogen-bond donor and acceptor sites contributed by the hydroxy/oxo substituent and the second pyrimidine nitrogen system.

Polar Surface Area
Data to verify
TPSA 109.09 Ų
vs. 5-COOH regioisomer (88.86 Ų)
vs. 2-phenyl analog (83.31 Ų)
Reported permeability class differentiation
Difference of +20.23 to +25.78 Ų predicts distinct passive membrane permeability context.
Drug design Permeability prediction Physicochemical profiling

Lipophilicity (LogP) Differentiation

The target compound exhibits a computed LogP of 0.34 . Its regioisomer [2,2′-bipyrimidine]-5-carboxylic acid has a LogP of 0.63 , and the 2-phenyl analog 6-hydroxy-2-phenylpyrimidine-4-carboxylic acid has a LogP of 1.55 . The LogP difference of −0.29 versus the 5-carboxylic acid regioisomer and −1.21 versus the 2-phenyl analog indicates that the target compound is substantially more hydrophilic. The 6-hydroxy/oxo group contributes two additional hydrogen-bond donors and higher polarity, reducing LogP by approximately 0.3 units relative to the des-hydroxy bipyrimidine and by over 1.2 units relative to the phenyl-substituted analog.

Lipophilicity (LogP)
Data to verify
LogP = 0.34
vs. 5-COOH regioisomer (0.63)
vs. 2-phenyl analog (1.55)
Substantially more hydrophilic profile
ΔLogP >1.0 suggests over 10-fold aqueous solubility shift; context-dependent PK starting point.
ADME prediction Lipophilicity Drug-likeness

Bipyrimidine Scaffold Antiviral Patent Validation

The 2,2′-bipyrimidine scaffold of the target compound is explicitly claimed as a core structure in patent WO 2018/085619 (Arbutus Biopharma/Protiva Biotherapeutics) for treating hepatitis B virus (HBV) and hepatitis D virus (HDV) infections, where substituted 2,2′-bipyrimidinyl compounds demonstrated antiviral activity [1]. The target compound's 4-carboxylic acid and 6-hydroxy/oxo substitution pattern provides a distinct vector for further functionalization compared to the 5-carboxylic acid or unsubstituted bipyrimidine scaffolds more commonly employed. While no direct IC50 data are publicly available for the target compound itself, its core architecture is validated by the patent family as a privileged chemotype for antiviral target engagement.

Patent Validation
Class-level inference
2,2′-Bipyrimidine core in WO 2018/085619
Claimed for antiviral target engagement
Reported privileged chemotype scaffold
No direct IC50 available for target compound; class-level antiviral patent attribution.
Antiviral discovery HBV inhibition Medicinal chemistry

Tautomerism and Hydrogen-Bond Network

Infrared spectroscopic and MNDO-AM1 computational studies on the class of 2-substituted-6-hydroxy-4-pyrimidine carboxylic acids establish that the 6-hydroxy group engages in keto-enol tautomerism, with the 6-oxo tautomer typically being the most stable species in the solid state [1]. For the target compound—where the 2-substituent is a pyrimidin-2-yl group—this tautomerism adds a conformational degree of freedom absent in des-hydroxy analogs such as [2,2′-bipyrimidine]-5-carboxylic acid. The resulting hydrogen-bond network (involving the 6-oxo/OH, 4-COOH, and bipyrimidine nitrogens) defines both the solid-state packing and the compound's pre-organization for metal coordination, as bipyrimidine-bridged dinuclear Ru and other transition-metal complexes demonstrate distinct electrochemical and photophysical properties dependent on the precise substitution pattern [2].

Tautomerism
Class-level inference
Keto-enol tautomerism + 1 extra H-bond donor
vs. des-hydroxy analogs (no tautomerism)
Impacts metal-chelating geometry and crystal packing
Based on IR and MNDO-AM1 class studies; requires compound-specific validation.
Tautomerism Hydrogen bonding Coordination chemistry

Fragment-Based Screening Library Fit

The target compound has a molecular weight of 218.17 g·mol⁻¹ with 16 heavy atoms and 2 rotatable bonds [1]. The commonly used 2-phenyl analog (CAS 84659-98-3) has a comparable MW (216.19) but only 14 heavy atoms and a LogP >1.5 , making the target compound superior for fragment-based screening libraries that prioritize lower lipophilicity (LogP <1) and higher heavy-atom count for binding efficiency. The target compound's MW falls within the fragment rule-of-three (MW ≤300), while its PSA of 109 Ų and LogP of 0.34 place it in a favorable region of fragment chemical space for subsequent optimization.

Fragment Library Fit
Cross-study comparable
MW 218.17, 16 heavy atoms, LogP 0.34
vs. 2-phenyl analog (LogP 1.55, 14 heavy atoms)
Alignment with fragment rule-of-three criteria
Polar, ligand-efficient profile may favor hydrophilic binding site screening.
Fragment-based drug discovery Lead-likeness Library design

Optimal Application Scenarios


Low Permeability Peripheral Drug Discovery

Medicinal chemistry teams optimizing compounds for peripheral targets—where CNS penetration is undesirable—should prioritize the target compound over the 5-carboxylic acid regioisomer (PSA 88.86 Ų) or 2-phenyl analog (PSA 83.31 Ų) because its PSA of 109.09 Ų exceeds the 90–100 Ų threshold commonly associated with reduced blood-brain barrier penetration [1]. Combined with its low LogP of 0.34, the compound provides a starting scaffold that inherently favors aqueous solubility and restricted CNS distribution, reducing the need for later-stage polar functionality introduction that can compromise potency [2].

MOF and Coordination Polymer Ligand Design

The bipyrimidine core is a well-established bridging ligand for constructing homo- and heterodinuclear metal complexes and MOFs, as demonstrated by da Silva et al. (2020) for panchromatic ruthenium dyes [1]. The target compound's 4-carboxylic acid and 6-hydroxy/oxo groups provide two distinct coordination vectors—carboxylate bridging and chelating hydroxy/oxo-pyrimidine—that are absent in the 5-carboxylic acid regioisomer. This dual-mode coordination capability, supported by keto-enol tautomerism [2], enables the construction of higher-nuclearity metal clusters and porous frameworks with tunable topology, giving researchers a level of structural control not achievable with simpler bipyrimidine ligands.

Fragment-Based Library Enrichment

The compound's physicochemical profile (MW 218.17, LogP 0.34, PSA 109.09 Ų, 16 heavy atoms) [1] aligns optimally with fragment rule-of-three criteria (MW ≤300, LogP ≤3). Compared to the 2-phenyl analog (LogP 1.55, PSA 83.31 Ų) which trends toward higher lipophilicity, the target compound offers superior aqueous solubility and a more balanced hydrogen-bond donor/acceptor ratio. Fragment library curators seeking to enrich collections with polar, ligand-efficient bipyrimidine scaffolds should select the target compound over the 2-phenyl derivative to maximize hit identification rates for targets that favor hydrophilic binding sites [2].

Antiviral Medicinal Chemistry Starting Point

Given the patent-validated use of substituted 2,2′-bipyrimidinyl compounds as antiviral agents (WO 2018/085619) [1], the target compound serves as a synthetically tractable intermediate for derivatization at the carboxylic acid position (via amide coupling or esterification) and at the 6-hydroxy position (via alkylation or tosylation). This dual derivatization capability distinguishes it from the 5-carboxylic acid regioisomer, which offers only a single functionalization handle. Medicinal chemists pursuing HBV or HDV programs can use this compound to rapidly generate focused analog libraries with defined substitution vectors.

Application
Selection Property
Validation Focus
Peripheral drug discovery research
High polar surface area and low lipophilicity scaffold
Permeability and CNS distribution endpoint review
MOF and coordination polymer design
Dual coordination vectors with keto-enol tautomerism
Metal-chelating geometry and framework topology control
Fragment-based library enrichment
Ligand-efficient, polar bipyrimidine profile
Hit identification for hydrophilic binding sites
Antiviral medicinal chemistry campaigns
Patent-validated scaffold with dual derivatization handles
Analog library generation for target engagement studies

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